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Compound of Interest

Compound Name:
4-Bromo-5-Fluoro-2-

Hydroxypyridine

Cat. No.: B1346411 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Bromo-5-Fluoro-2-Hydroxypyridine. Due to the limited availability of public

experimental spectra for this specific compound, this document presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized

experimental protocols for obtaining such data are also provided for researchers and scientists

in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-5-Fluoro-2-
Hydroxypyridine. These predictions are based on the analysis of its chemical structure and

general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~11.5 - 12.5 br s - 1H O-H

~8.0 - 8.2 d ~2-3 1H H-6

~6.5 - 6.7 d ~4-5 1H H-3

Note: The chemical shifts are approximate. The broad singlet for the hydroxyl proton is

characteristic and its chemical shift can vary with concentration and temperature. The doublet

multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The H-3 proton is also

expected to show coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment

~160 (d, J ≈ 230-250 Hz) C-5

~158 C-2

~145 (d, J ≈ 10-15 Hz) C-6

~110 (d, J ≈ 20-25 Hz) C-4

~105 (d, J ≈ 5-10 Hz) C-3

Note: The chemical shifts are approximate. The carbons C-3, C-4, C-5, and C-6 are expected

to show coupling with the fluorine atom, resulting in doublets with characteristic coupling

constants.

Table 3: Predicted Mass Spectrometry (MS) Data
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m/z (relative intensity, %) Assignment

191/193 (100/98)
[M]⁺ (Molecular ion peak, showing bromine

isotope pattern)

112 [M - Br]⁺

84 [M - Br - CO]⁺

Note: Electron Ionization (EI) is assumed. The presence of bromine will result in a

characteristic M/M+2 isotopic pattern with approximately equal intensity.

Table 4: Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2800 Broad
O-H stretch (hydrogen-

bonded)

~1650 Strong
C=O stretch (from pyridone

tautomer)

~1600, ~1550 Medium-Strong
C=C and C=N stretching

vibrations

~1250 Strong C-O stretch

~1050 Strong C-F stretch

~600 Medium C-Br stretch

Note: The spectrum may be complicated by the tautomerism between the hydroxy and

pyridone forms.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-15 mg of 4-Bromo-5-Fluoro-2-
Hydroxypyridine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples.

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Detection: Detect the ions and record the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar

and pestle.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the

background spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Bromo-5-Fluoro-2-Hydroxypyridine.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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